Bienvenue dans la boutique en ligne BenchChem!

Ethyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate

Lipophilicity Physicochemical properties Drug-likeness

Ethyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate (CAS 2097958-49-9) is a heterocyclic building block comprising a pyrimidine core substituted at the 6-position with a pyridin-4-yl group and at the 4-position with an ethyl carboxylate ester. Its molecular formula is C₁₂H₁₁N₃O₂ with a molecular weight of 229.23 g/mol.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
CAS No. 2097958-49-9
Cat. No. B1484567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate
CAS2097958-49-9
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=NC(=C1)C2=CC=NC=C2
InChIInChI=1S/C12H11N3O2/c1-2-17-12(16)11-7-10(14-8-15-11)9-3-5-13-6-4-9/h3-8H,2H2,1H3
InChIKeyNECKMTXJORCZMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate (CAS 2097958-49-9): Baseline Physicochemical and Structural Profile for Procurement Decision-Making


Ethyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate (CAS 2097958-49-9) is a heterocyclic building block comprising a pyrimidine core substituted at the 6-position with a pyridin-4-yl group and at the 4-position with an ethyl carboxylate ester. Its molecular formula is C₁₂H₁₁N₃O₂ with a molecular weight of 229.23 g/mol . The compound belongs to the pyridinylpyrimidine class, a privileged scaffold in medicinal chemistry that has yielded selective inhibitors of methionine aminopeptidase-1 (MetAP1) [1], aurora kinases [2], FGFR kinases [3], and has been studied for reducing cytochrome P450 inhibition liabilities relative to pyridinylimidazole counterparts [4]. The ethyl ester moiety at the 4-position provides a balance of lipophilicity (XLogP = 1.3) and synthetic tractability, distinguishing it from both the more polar free acid (6-(pyridin-4-yl)pyrimidine-4-carboxylic acid) and the less lipophilic methyl ester analog (XLogP = 1.0) [5].

Why In-Class Pyrimidine-4-Carboxylate Analogs Cannot Be Interchanged with Ethyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate in Research and Development


Although several pyridinylpyrimidine carboxylates share a common core, substitution at even a single position—ester type, regioisomeric attachment, or heterocycle identity—produces measurable shifts in physicochemical properties and, by class-level inference, biological selectivity. The ethyl ester of CAS 2097958-49-9 imparts an XLogP of 1.3, representing a lipophilicity increase of approximately 0.3 log units over the methyl ester analog (XLogP = 1.0) [1]. This difference, while modest, falls within a range known to affect membrane permeability, metabolic stability, and non-specific protein binding in drug-like chemical space [2]. Furthermore, published structure-activity relationship (SAR) campaigns on the pyridinylpyrimidine scaffold demonstrate that the identity of the heterocycle attached to the pyrimidine core (pyridin-4-yl versus pyrimidin-4-yl versus imidazolyl) governs both target potency and off-target cytochrome P450 inhibition profiles [3][4]. These quantitative and qualitative differences mean that generic substitution of a methyl ester, free acid, or regioisomeric variant for the ethyl ester will alter lipophilicity-dependent parameters and may confound SAR interpretation.

Quantitative Differentiation Evidence: Ethyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate vs. Closest Analogs


Increased Lipophilicity (XLogP = 1.3) of the Ethyl Ester vs. Methyl Ester Analog (XLogP = 1.0): Implications for Membrane Permeability and Metabolic Stability

The ethyl ester moiety of CAS 2097958-49-9 provides a calculated partition coefficient (XLogP) of 1.3, compared to XLogP3 = 1.0 for the direct methyl ester analog, methyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate (CAS 2097957-81-6) [1]. This ΔXLogP of +0.3 represents a ~2-fold increase in octanol-water partitioning on a log scale, consistent with the addition of a single methylene unit to the ester alkyl chain. In medicinal chemistry optimization, logP increments of 0.3–0.5 units are routinely associated with measurable changes in membrane permeability (PAMPA or Caco-2), plasma protein binding, and microsomal metabolic stability [2].

Lipophilicity Physicochemical properties Drug-likeness

Increased Rotatable Bond Count (4 vs. 3) and Molecular Flexibility Relative to the Methyl Ester Analog

The ethyl ester of CAS 2097958-49-9 possesses 4 rotatable bonds, compared to 3 rotatable bonds for the methyl ester analog [1]. This additional degree of rotational freedom arises from the ethyl group's –O–CH₂–CH₃ moiety versus the methyl group's –O–CH₃. The increase in rotatable bond count is accompanied by a modest increase in molecular complexity score (254 vs. 241 for the methyl ester) and heavy atom count (17 vs. 16) [1]. In crystallographic studies and co-crystal structure analyses, the conformational flexibility of the ester group can influence ligand–protein binding entropy and may enable binding poses inaccessible to the more rigid methyl ester [2].

Molecular flexibility Conformational entropy Crystal engineering

Pyrimidine Core Advantage: Class-Level CYP450 Inhibition Dissociation Demonstrated for Pyrimidin-4-yl vs. Pyridin-4-yl Heterocycles in p38 Kinase Inhibitor Series

In a seminal structure-activity study on CSBP/p38 kinase inhibitors, the substitution of a pyrimidin-4-yl, 2-methoxypyrimidin-4-yl, or 2-methylaminopyrimidin-4-yl heterocycle for a pyridin-4-yl group effectively dissociated p38 kinase inhibition from hepatic cytochrome P450 (CYP) inhibition [1]. Specifically, pyridinylimidazole-based inhibitors displayed potent CYP inhibition that presented a drug-drug interaction liability, whereas the corresponding pyrimidinyl analogs retained p38 inhibitory activity while markedly attenuating CYP inhibition and concurrently improving oral activity [1]. Although CAS 2097958-49-9 is a pyridinylpyrimidine (not a pyrimidinylimidazole), the presence of the pyrimidine core—rather than an imidazole—places it within the scaffold class associated with reduced CYP inhibition risk [1].

Cytochrome P450 inhibition Drug-drug interaction Kinase selectivity

Regioisomeric Differentiation: 6-(Pyridin-4-yl) vs. 2-(Pyridin-4-yl) Substitution Pattern Determines Biological Target Engagement in MetAP Inhibitor Series

A systematic SAR campaign on pyridinylpyrimidine-based methionine aminopeptidase (MetAP) inhibitors evaluated 58 analogs and established that the position of the pyridinyl substituent on the pyrimidine ring is a critical determinant of both potency and isoform selectivity [1]. In this series, compounds with a pyridin-2-yl substituent at the 2-position of the pyrimidine core achieved MetAP1 IC₅₀ values ranging from 0.6 to 1.7 μM with selectivity ratios (MetAP2/MetAP1) spanning 12- to >272-fold [1][2]. CAS 2097958-49-9 bears the pyridin-4-yl group at the 6-position of the pyrimidine, representing a distinct regioisomeric arrangement from both the 2-pyridin-2-yl and 2-pyridin-4-yl series characterized in MetAP SAR [1]. While direct MetAP inhibition data for CAS 2097958-49-9 are not publicly available, the regioisomeric divergence from the characterized 2-pyridinyl series implies that target engagement profiles cannot be extrapolated across regioisomers.

Regioisomerism Methionine aminopeptidase Structure-activity relationship

Ester Hydrolysis as a Synthetic Entry Point: Ethyl Ester Enables Controlled Access to Free Acid (CAS 1097250-69-5) for Late-Stage Diversification

The ethyl ester of CAS 2097958-49-9 can be hydrolyzed under standard basic or acidic conditions to yield 6-(pyridin-4-yl)pyrimidine-4-carboxylic acid (CAS 1097250-69-5, MW 201.18) . Compared to the free acid, which has an additional hydrogen bond donor (HBD = 1) and a substantially lower calculated logP (estimated ~0.2–0.5 based on the removal of two methylene carbons from XLogP = 1.3), the ester form offers superior organic solubility and chromatographic handling during synthesis and purification . The ester can also be directly converted to amides, hydrazides, or reduced to the corresponding alcohol without isolation of the free acid, providing a versatile late-stage diversification handle for parallel library synthesis .

Synthetic intermediate Prodrug strategy Carboxylic acid diversification

Evidence-Based Research and Industrial Application Scenarios for Ethyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate


Kinase Inhibitor Hit-to-Lead and Lead Optimization Campaigns Leveraging the Pyridinylpyrimidine Scaffold

CAS 2097958-49-9 serves as a modular building block for constructing kinase-focused compound libraries. The pyridinylpyrimidine scaffold has been validated in multiple kinase inhibitor programs, including aurora kinase [1], FGFR [2], and MetAP [3] targets. Its ethyl ester provides a balance of lipophilicity (XLogP = 1.3) suitable for cell permeability without exceeding typical lead-like property thresholds . The 6-(pyridin-4-yl) substitution pattern offers an underexplored regioisomeric vector distinct from the more extensively characterized 2-pyridinyl series, enabling discovery of novel intellectual property space [3].

Medicinal Chemistry Scaffold for CNS-Penetrant Program Design

The pyridinylpyrimidine scaffold has demonstrated central nervous system (CNS) penetration in glycogen synthase kinase-3β (GSK-3β) inhibitor programs, where 6-(4-pyridyl)pyrimidin-4(3H)-one derivatives achieved subnanomolar potency with in vivo tau phosphorylation lowering activity [1]. The favorable topological polar surface area (TPSA = 65 Ų) and moderate lipophilicity (XLogP = 1.3) of CAS 2097958-49-9 fall within established CNS drug-like property ranges (TPSA < 90 Ų; logP 1–4), making it a suitable starting point for CNS-directed medicinal chemistry [2].

Late-Stage Diversification Intermediate for Amide, Hydrazide, and Heterocycle-Fused Library Synthesis

The ethyl ester functionality of CAS 2097958-49-9 enables direct transformation to amides, hydrazides, and heterocyclic systems without requiring protecting group manipulation [1]. This contrasts with the methyl ester analog, where transesterification or direct aminolysis may be slower due to reduced electrophilicity of the methyl ester carbonyl [2]. For parallel synthesis workflows requiring rapid SAR exploration, the ethyl ester offers a pragmatic balance of stability and reactivity, allowing hydrolysis to the free acid (CAS 1097250-69-5) only when the carboxylate is specifically required [3].

Selectivity Profiling Panels for Drug-Drug Interaction Risk Assessment Using Pyrimidine-Containing Scaffolds

Based on class-level evidence that pyrimidine-containing heterocycles exhibit reduced CYP450 inhibition compared to their imidazole counterparts [1], CAS 2097958-49-9-derived compounds may be prioritized for selectivity panels where minimal CYP inhibition is desired. The pyridinylpyrimidine scaffold of CAS 2097958-49-9 retains the hydrogen-bonding capacity of the pyridine nitrogen while incorporating the pyrimidine ring, which has been associated with CYP inhibition dissociation in p38 kinase inhibitor series [1]. This property profile supports its use in programs where drug-drug interaction liability must be minimized early in lead optimization.

Quote Request

Request a Quote for Ethyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.